molecular formula C23H29N3O4S2 B2478438 4-[cyclohexyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 683260-28-8

4-[cyclohexyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2478438
CAS No.: 683260-28-8
M. Wt: 475.62
InChI Key: XPVDHSOMODQYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[cyclohexyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a structurally complex benzamide derivative featuring a tetrahydrobenzothiazole core and a cyclohexyl(methyl)sulfamoyl substituent. The compound combines a bicyclic thiazole moiety with a sulfonamide group, which is known to enhance pharmacokinetic properties such as solubility and metabolic stability . The sulfamoyl group at the para-position of the benzamide introduces steric bulk and hydrogen-bonding capabilities, which may influence receptor binding affinity.

Synthetic routes for analogous compounds involve multi-step sequences, including Friedel-Crafts acylations, nucleophilic substitutions, and cyclization reactions. For instance, benzothiazole derivatives are often synthesized via reactions of α-halogenated ketones with thioamides or hydrazinecarbothioamides under basic conditions . Spectral characterization (IR, NMR, MS) is critical for confirming tautomeric forms and regiochemistry, as seen in related triazole-thione systems .

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2/c1-23(2)13-18-20(19(27)14-23)31-22(24-18)25-21(28)15-9-11-17(12-10-15)32(29,30)26(3)16-7-5-4-6-8-16/h9-12,16H,4-8,13-14H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVDHSOMODQYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the cyclohexyl(methyl)sulfamoyl group and the benzothiazole moiety. Common reagents used in these reactions include cyclohexylamine, methylsulfonyl chloride, and benzothiazole derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s purity and consistency.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydro-benzothiazole moiety (4,5,6,7-tetrahydro-1,3-benzothiazole) undergoes oxidation to form aromatic benzothiazoles. For example:

  • Reagents/Conditions : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.

  • Product : Conversion to 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole-2-sulfonamide derivatives with enhanced aromaticity .

Similarly, the sulfamoyl group (–SO₂–N–) can be oxidized to sulfonic acid derivatives under strong acidic conditions (e.g., HNO₃/H₂SO₄), though this is less common due to steric hindrance from the cyclohexylmethyl group .

Reduction Reactions

Reductive modifications primarily target the sulfonamide or amide functionalities:

  • Sulfonamide Reduction :

    • Reagents : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

    • Product : Cleavage of the S–N bond, yielding cyclohexylmethylamine and 4-mercapto-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide .

  • Amide Reduction :

    • Reagents : Borane (BH₃) in THF.

    • Product : Conversion of the benzamide group to benzylamine , though this is inhibited by the electron-withdrawing sulfamoyl group .

Nucleophilic Substitution

The sulfamoyl group participates in nucleophilic substitution reactions due to its electrophilic sulfur center:

Reagent Conditions Product
Primary amines (RNH₂)DMF, K₂CO₃, 80°C4-(cyclohexylmethyl-sulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide with modified R groups .
Thiols (RSH)EtOH, refluxThioether derivatives via S–N bond replacement .

Hydrolysis Reactions

Controlled hydrolysis of the amide and sulfonamide bonds occurs under extreme conditions:

  • Amide Hydrolysis :

    • Reagents : 6M HCl, 110°C, 24 hours.

    • Product : 4-[cyclohexyl(methyl)sulfamoyl]benzoic acid and 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine .

  • Sulfonamide Hydrolysis :

    • Reagents : NaOH (10%), 100°C.

    • Product : 4-sulfobenzoic acid and cyclohexylmethylamine .

Cyclization and Ring-Opening

The tetrahydro-benzothiazole ring exhibits unique reactivity:

  • Acid-Catalyzed Ring Opening :

    • Reagents : HCl (conc.), reflux.

    • Product : 2-amino-4-methylpentanethiol and 4-[cyclohexyl(methyl)sulfamoyl]benzamide derivatives .

  • Base-Induced Cyclization :

    • Reagents : K₂CO₃, DMF, 120°C.

    • Product : Formation of thiazolo[5,4-b]pyridine fused rings via intramolecular condensation .

Electrophilic Aromatic Substitution

The benzamide aromatic ring undergoes substitution at the para-position relative to the sulfamoyl group:

Reagent Conditions Product
HNO₃/H₂SO₄0°C, 2 hoursNitro derivative at the 4-position .
Cl₂, FeCl₃CH₂Cl₂, 25°CChloro-substituted benzamide .

Key Mechanistic Insights

  • The sulfamoyl group acts as a strong electron-withdrawing group, directing electrophilic substitution to the benzamide ring’s para-position.

  • The tetrahydro-benzothiazole ring’s partial saturation increases susceptibility to oxidation and ring-opening compared to fully aromatic analogs .

  • Steric hindrance from the cyclohexylmethyl group limits reactivity at the sulfamoyl nitrogen .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with sulfamoyl and benzamide moieties exhibit significant anticancer properties. The structural characteristics of 4-[cyclohexyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide suggest it may inhibit specific cancer pathways.

Case Study:
A study investigated the activity of various sulfamoyl derivatives against cancer cell lines. The results showed that certain derivatives displayed cytotoxic effects comparable to established chemotherapeutics, highlighting the potential of this compound in cancer therapy .

Antimicrobial Properties

The compound's structural features also suggest potential antimicrobial activity. Sulfonamide derivatives are known for their effectiveness against a range of bacterial infections.

Research Findings:
In vitro studies have demonstrated that similar compounds can inhibit bacterial growth by targeting folate synthesis pathways. The efficacy of This compound in this regard remains to be fully explored but is promising based on related compounds .

Inhibition of Carbonic Anhydrase

The inhibition of carbonic anhydrase is another area where this compound may find application. Carbonic anhydrase inhibitors have been studied for their potential in treating conditions such as glaucoma and epilepsy.

Mechanistic Insights:
Research has shown that sulfonamide derivatives can effectively inhibit carbonic anhydrase IX, an enzyme implicated in tumor progression and metastasis. The unique structure of This compound may enhance its binding affinity to this enzyme .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of This compound .

Structural FeatureEffect on Activity
Sulfamoyl GroupEnhances solubility and bioavailability
Benzamide MoietyIncreases binding affinity to target enzymes
Cyclohexyl RingImproves selectivity towards specific biological targets

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Selected Benzamide-Benzothiazole Derivatives

Compound Name Core Structure Substituent at Benzamide Position 4 Biological Activity Reference
Target Compound Tetrahydrobenzothiazole Cyclohexyl(methyl)sulfamoyl Under investigation
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide Tetrahydrobenzothiazole 2,5-Dioxopyrrolidinyl Not reported
4-(2-(benzo[d]oxazol-2-ylthio)acetamido)-N-cyclohexylbenzamide Benzamide-oxazole Benzo[d]oxazol-2-ylthio Antimicrobial
Di-aryl-substituted imidazo[2,1-b]benzothiazoles Imidazo-benzothiazole Varied diaryl groups Analgesic, anti-inflammatory, anticancer

Key Observations :

  • The target compound’s cyclohexyl(methyl)sulfamoyl group distinguishes it from analogues with dioxopyrrolidinyl (e.g., ) or oxazole-thioether substituents (e.g., ).
  • The tetrahydrobenzothiazole core confers rigidity similar to imidazo-benzothiazoles (e.g., ), but lacks the fused imidazole ring, which may reduce planar stacking interactions with enzyme active sites.

Key Observations :

  • The target compound likely requires sulfamoylation as a critical step, contrasting with triazole-thione derivatives that rely on cyclization of hydrazinecarbothioamides .

Spectral and Physicochemical Properties

Table 3: Spectral Data for Selected Compounds

Compound Class IR νC=O (cm⁻¹) IR νS-H (cm⁻¹) ¹H-NMR δ (ppm) Reference
Target Compound ~1680 (benzamide C=O) Absent Cyclohexyl CH₂: 1.2–2.1
1,2,4-Triazole-thiones Absent Absent Aromatic H: 7.2–8.3
Hydrazinecarbothioamides 1663–1682 3150–3319 (NH) NH: 10.2–10.8

Key Observations :

  • The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s IR spectrum aligns with thione tautomerization patterns observed in triazole-thiones .
  • The benzamide C=O stretch (~1680 cm⁻¹) is consistent with related hydrazinecarbothioamides, though the latter exhibit additional NH stretches .

Biological Activity

The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a sulfamoyl benzamide derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, particularly focusing on anticancer properties and other pharmacological effects.

  • Molecular Formula : C21H29N4O3S2
  • Molecular Weight : 485.063 g/mol
  • CAS Number : 1185108-08-0

Anticancer Activity

Recent studies have indicated that compounds similar to the target compound exhibit significant anticancer properties. For instance, a related thiazolidinone compound demonstrated notable activity against various cancer cell lines including leukemia, melanoma, and breast cancer . The National Cancer Institute's evaluation of synthesized compounds highlighted that several derivatives displayed promising anticancer activity with varying logGI(50) and logTGI values.

CompoundCancer TypelogGI(50)logTGI
2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamideMultiple-5.38-4.45

The mechanism by which these compounds exert their anticancer effects often involves the modulation of key signaling pathways. For example, compounds bearing sulfamoyl groups have been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in cell survival and proliferation . This activation can lead to enhanced immune responses against tumors.

Other Pharmacological Effects

In addition to anticancer activity, the compound may exhibit other biological effects:

  • Antimicrobial Activity : Similar compounds have demonstrated moderate to significant antimicrobial properties against various bacterial and fungal strains .
  • Cholinesterase Inhibition : Some derivatives have shown inhibitory activity against cholinesterase enzymes, suggesting potential applications in neurodegenerative diseases .

Case Studies

  • Study on Thiazolidinones : A study synthesized several thiazolidinone derivatives and evaluated their anticancer potential. Among them, specific derivatives showed substantial cytotoxicity against multiple cancer types, indicating a promising avenue for further research into similar compounds .
  • NF-kB Activation Study : Another investigation focused on the activation of NF-kB by sulfamoyl benzamidothiazoles. The study found that certain compounds significantly enhanced NF-kB activity in response to lipopolysaccharide (LPS), suggesting their potential as immunomodulators .

Q & A

Basic Research Questions

Q. What are the critical steps and analytical methods for synthesizing 4-[cyclohexyl(methyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide?

  • Methodology :

  • Multi-step synthesis : Formation of the benzothiazole core followed by sulfamoylation and benzamide coupling .
  • Reaction conditions : Temperature control (e.g., 0–5°C for sulfamoyl group introduction) and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Analytical validation : NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight verification .

Q. How can researchers characterize the physical and chemical properties of this compound?

  • Methodology :

  • Solubility profiling : Use polar (DMSO, water) and non-polar solvents (hexane) under standardized pH conditions .
  • Thermal stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds .
  • Spectroscopic analysis : FT-IR to identify functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Enzyme inhibition assays : Use fluorometric or colorimetric substrates to measure IC₅₀ values against target enzymes (e.g., kinases, proteases) .
  • Cell viability tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with receptors .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s pharmacokinetic properties?

  • Methodology :

  • Derivatization strategies : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility or reduce plasma protein binding .
  • Metabolic stability : Microsomal incubation (human/rat liver microsomes) to identify metabolic hotspots via LC-MS .
  • Computational modeling : Molecular dynamics simulations to predict LogP and bioavailability .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodology :

  • Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate compound purity via HPLC .
  • Orthogonal assays : Compare results from SPR, fluorescence polarization, and enzymatic assays to confirm target engagement .
  • Data normalization : Use internal controls (e.g., reference inhibitors) to account for inter-experimental variability .

Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?

  • Methodology :

  • X-ray crystallography : Co-crystallize the compound with its target protein to resolve binding modes .
  • Kinetic studies : Pre-steady-state analysis to distinguish between competitive and non-competitive inhibition .
  • Transcriptomics : RNA sequencing to identify downstream gene expression changes in treated cells .

Key Considerations for Experimental Design

  • Controlled variables : Solvent polarity, temperature, and catalyst loading in synthesis .
  • Data validation : Triplicate runs for biological assays and statistical analysis (e.g., ANOVA with p < 0.05) .
  • Ethical compliance : Adhere to institutional guidelines for in vivo studies if applicable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.